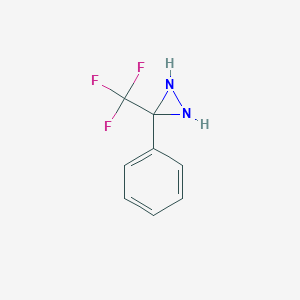

3-Phenyl-3-(trifluoromethyl)diaziridine

説明

3-Phenyl-3-(trifluoromethyl)diaziridine is a chemical compound with the molecular formula C8H7F3N2 and a molecular weight of 188.15 g/mol This compound is characterized by a three-membered ring containing two nitrogen atoms and a trifluoromethyl group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(trifluoromethyl)diaziridine typically involves the reaction of phenylhydrazine with trifluoromethyl ketone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the diaziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Types of Reactions

3-Phenyl-3-(trifluoromethyl)diaziridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diazirines, which are valuable intermediates in organic synthesis.

Reduction: Reduction of the diaziridine ring can lead to the formation of hydrazines.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are employed under appropriate conditions.

Major Products

Oxidation: Formation of diazirines.

Reduction: Formation of hydrazines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Synthesis of 3-Phenyl-3-(trifluoromethyl)diaziridine

The synthesis of this compound typically involves the reaction of trifluoroacetophenone with hydroxylamine to form the corresponding oxime, followed by tosylation and cyclization in liquid ammonia. This method allows for the efficient production of diaziridine derivatives that can be further oxidized to diazirines, which are crucial for various applications .

Photochemistry Applications

2.1 Carbene Generation for Photolabeling

One of the most prominent applications of this compound is its use as a carbene precursor in photolabeling experiments. Upon irradiation with UV light, diazirines release nitrogen gas and generate a highly reactive carbene species. This property is exploited in photoaffinity labeling, where the carbene can covalently bond to nearby molecules, facilitating the study of protein interactions and dynamics .

2.2 Improved Stability in Ambient Light

Recent studies have shown that incorporating a trifluoromethyl group enhances the ambient light stability of diazirine derivatives compared to traditional photoreactive groups like benzophenones. This stability makes trifluoromethyl diazirines suitable for biological applications where prolonged exposure to light is required .

Biochemical Applications

3.1 Photoaffinity Labeling of Proteins

Trifluoromethyl diazirines have been utilized as photoactivatable amino acid analogs in peptide and protein studies. For instance, a trifluoromethyldiazarinyl phenylalanine analog was synthesized to improve the efficiency of photoaffinity labeling by reducing off-site covalent modifications during experiments . These compounds allow researchers to study protein interactions with high specificity and minimal background noise.

3.2 Cross-Linking Reagents

Diazirine-based cross-linking reagents have been developed for studying ribosomal tRNA binding systems. These reagents can form covalent bonds between tRNA and ribosomes upon UV irradiation, enabling detailed investigations into the mechanisms of protein synthesis .

Material Science Applications

4.1 High-Energy Density Materials

The unique structural properties of diaziridines make them candidates for high-energy-density materials (HEDMs). Research has indicated that the ring strain in diaziridines contributes to their potential as explosive compounds, which can release significant energy upon decomposition. Computational studies have explored their stability and detonation performance, highlighting their relevance in material science .

4.2 Synthesis of Functionalized Polymers

The ability to generate reactive carbenes from trifluoromethyl diazirines opens avenues for synthesizing functionalized polymers through controlled polymerization techniques. This application is particularly relevant in developing materials with specific properties tailored for advanced technological uses .

Case Studies and Findings

作用機序

The mechanism of action of 3-Phenyl-3-(trifluoromethyl)diaziridine involves its ability to form highly reactive intermediates such as carbenes and nitrenes upon photolysis . These intermediates can covalently bind to biological macromolecules, allowing for the study of molecular interactions and the identification of binding sites. The trifluoromethyl group enhances the stability and reactivity of these intermediates, making the compound particularly useful in photoaffinity labeling experiments.

類似化合物との比較

Similar Compounds

3-Phenyl-3-(trifluoromethyl)diazirine: Similar in structure but contains a diazirine ring instead of a diaziridine ring.

3-Phenyl-3-(difluoromethyl)diaziridine: Contains a difluoromethyl group instead of a trifluoromethyl group.

3-Phenyl-3-(trifluoromethyl)hydrazine: Lacks the diaziridine ring structure.

Uniqueness

3-Phenyl-3-(trifluoromethyl)diaziridine is unique due to its combination of a highly strained diaziridine ring and a trifluoromethyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications such as photoaffinity labeling and the synthesis of reactive intermediates .

生物活性

3-Phenyl-3-(trifluoromethyl)diaziridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, toxicity, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a diaziridine ring, which is a five-membered heterocycle containing two nitrogen atoms. The trifluoromethyl group (-CF₃) attached to the phenyl ring significantly influences the compound's electronic properties, enhancing its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of diazirine derivatives through diazotization reactions. Advanced synthetic methods are often required to ensure high yields and purity, particularly when modifying the aromatic ring with trifluoroacetyl groups .

1. Toxicity Profile

Research indicates that this compound exhibits low toxicity in biological systems. It has been shown not to promote cell death in various assays, suggesting potential for safe use in biological applications . The compound's safety profile makes it an attractive candidate for further pharmacological studies.

Case Study 1: Antimicrobial Efficacy

A study focusing on related trifluoromethyl-substituted diazirines revealed their effectiveness against Staphylococcus aureus biofilms. The study reported that these compounds could disrupt biofilm formation at concentrations as low as 1 µg/mL . This finding underscores the potential application of this compound in treating infections caused by resistant bacteria.

Case Study 2: Photoreactivity

Another aspect of research has explored the photochemical properties of diazirines, including this compound. These compounds can undergo photolytic reactions upon exposure to UV light, leading to C–H insertion reactions that are valuable in synthetic organic chemistry . Such reactivity can be harnessed for targeted drug delivery systems or as photolabels in biochemical assays.

Comparative Analysis

The following table summarizes key findings related to the biological activity and properties of this compound compared to other related diazirine derivatives:

| Compound | Toxicity | Antimicrobial Activity (MIC) | Photoreactivity |

|---|---|---|---|

| This compound | Low | Not directly tested | Yes |

| Trifluoromethyl-substituted diazirines | Low | As low as 0.5 µg/mL | Yes |

| Conventional diazirines | Moderate | Varies | Limited |

特性

IUPAC Name |

3-phenyl-3-(trifluoromethyl)diaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYOLIBOFIMVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(NN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345432 | |

| Record name | 3-Phenyl-3-(trifluoromethyl)diaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40618-96-0 | |

| Record name | 3-Phenyl-3-(trifluoromethyl)diaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。